molecular formula C26H25N5O4 B2491273 ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-29-6

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No. B2491273
CAS RN: 877644-29-6
M. Wt: 471.517
InChI Key: JRTUPOCRCYEGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical , ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, is a compound of significant interest due to its complex molecular structure and potential for various applications in chemical synthesis and material science. This compound belongs to a class of organic chemicals known for their intricate structures and diverse chemical properties, making them valuable for studying chemical reactions and properties.

Synthesis Analysis

Synthesis of similar compounds involves novel tandem annulation reactions and multi-step procedures tailored to yield specific functional groups and structural motifs, demonstrating the complexity and precision required in organic synthesis (Zhu et al., 2012) (Sunthankar et al., 1990).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific dihedral angles between rings and planarity of certain ring systems, which are crucial for understanding the compound's chemical behavior and reactivity (Deng et al., 2010).

Chemical Reactions and Properties

The compound's chemical reactions include heterocyclization, reductive amination, and N-alkylation or N-acylation, highlighting its reactivity and potential for creating diverse molecular structures with specific functional properties (Karskela & Lönnberg, 2006).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding patterns, are significant for understanding the compound's stability, solubility, and intermolecular interactions (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties include the compound's ability to form specific derivatives through reactions such as cyclization, acetylation, and phosphorylation. These reactions are essential for modifying the compound's chemical structure and exploring its potential applications (Sunthankar et al., 1990).

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of novel synthetic pathways and the structural elucidation of various compounds. For instance, the synthesis of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate involved a tandem annulation reaction, demonstrating the utility of such methods in constructing complex heterocycles with potential biological relevance (A. Zhu et al., 2012). Similarly, the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlight the importance of synthetic strategies in modifying the chemical structure for specific applications (A. J. Bartlett et al., 1983).

Catalytic and Biological Activities

Compounds structurally related to the query compound have been investigated for their catalytic and biological properties. For example, copper-catalyzed N-arylation of imidazoles and benzimidazoles showcases the potential of these compounds in facilitating chemical reactions, which could be relevant in the synthesis of pharmaceuticals (Ryan A. Altman et al., 2007). Additionally, the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives underscore the therapeutic potential of these molecules against infectious diseases (Kai Lv et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate, followed by reduction and esterification reactions.", "Starting Materials": [ "2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one", "ethyl 4-bromobenzoate", "sodium borohydride", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate in the presence of sodium acetate and acetic acid to form ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 2: Reduction of the imidazopyrimidinone ring using sodium borohydride in ethanol to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate.", "Step 3: Esterification of the carboxylic acid group using ethyl chloroformate in the presence of triethylamine to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate." ] }

CAS RN

877644-29-6

Product Name

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3

InChI Key

JRTUPOCRCYEGCM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.